Isopropyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Isopropyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
Isopropyl: Refers to the isopropyl group (CH₃-CH-CH₃), which is attached to the central core.
4-(3,4-dimethoxyphenyl): Indicates the substitution pattern on the benzimidazole ring. The phenyl group has two methoxy (OCH₃) substituents at positions 3 and 4.
2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate: This mouthful of a name describes the fused heterocyclic system. It combines a pyrimidine ring (dihydropyrimidine) with a benzimidazole ring, forming an intriguing scaffold.
Preparation Methods
The synthesis of Isopropyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves several steps
One-Pot Reductive Cyclization:
Chemical Reactions Analysis
Reductive Cyclization: The key step in the synthesis involves the reduction of the nitro group and cyclization to form the fused heterocyclic ring system.
Benzylic Position Reactivity: The benzylic hydrogen can undergo free radical bromination, nucleophilic substitution, and oxidation reactions. The resonance stabilization of the benzylic radical plays a crucial role.
Major Products: The final compound is the major product of the reductive cyclization.
Scientific Research Applications
Isopropyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has diverse applications:
Medicinal Chemistry: Investigated for anti-inflammatory and analgesic properties.
Biological Studies: Used as a probe in biological assays due to its unique structure.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways, but detailed studies are needed.
- Further research is essential to unravel its precise mechanism.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, its fused heterocyclic structure sets it apart.
- Similar compounds may exist in the literature, but further exploration is necessary.
Properties
Molecular Formula |
C23H25N3O4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C23H25N3O4/c1-13(2)30-22(27)20-14(3)24-23-25-16-8-6-7-9-17(16)26(23)21(20)15-10-11-18(28-4)19(12-15)29-5/h6-13,21H,1-5H3,(H,24,25) |
InChI Key |
UVNUPIYMIOXKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC(C)C |
Origin of Product |
United States |
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